molecular formula C7H10N4O3 B13071349 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide

3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide

Cat. No.: B13071349
M. Wt: 198.18 g/mol
InChI Key: LRXNJSAJRFJNDB-UHFFFAOYSA-N
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Description

3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is a chemical compound with the molecular formula C7H10N4O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways involved in DNA replication and repair, leading to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-(5-amino-2,4-dioxopyrimidin-1-yl)propanamide

InChI

InChI=1S/C7H10N4O3/c8-4-3-11(2-1-5(9)12)7(14)10-6(4)13/h3H,1-2,8H2,(H2,9,12)(H,10,13,14)

InChI Key

LRXNJSAJRFJNDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)N)N

Origin of Product

United States

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